2-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a synthetic organic compound that features a combination of bromine, fluorine, and fluorenylmethoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves multiple steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions.
Formation of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base.
Amino Acid Formation: The final step involves the formation of the amino acid moiety through a reaction with glycine or a similar amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the amino acid moiety.
Reduction: Reduction reactions may target the bromine or fluorine atoms, leading to the formation of different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: Potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and fluorenylmethoxycarbonyl groups can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- 2-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Uniqueness
The unique combination of bromine and fluorine atoms in 2-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid distinguishes it from similar compounds. This structural variation can lead to differences in reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C23H17BrFNO4 |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C23H17BrFNO4/c24-13-9-10-18(20(25)11-13)21(22(27)28)26-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,21H,12H2,(H,26,29)(H,27,28) |
InChI Key |
PDFFMAUSDJJIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=C(C=C(C=C4)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.